molecular formula C16H28N2 B12527132 3-Butyl-2,5-bis(2-methylpropyl)pyrazine CAS No. 141994-91-4

3-Butyl-2,5-bis(2-methylpropyl)pyrazine

Cat. No.: B12527132
CAS No.: 141994-91-4
M. Wt: 248.41 g/mol
InChI Key: GDBVBTLQNOCWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-2,5-bis(2-methylpropyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes butyl and methylpropyl groups attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2,5-bis(2-methylpropyl)pyrazine typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization. One common method is the reaction of butylamine with 2,5-dimethyl-3,6-dihydroxy-1,4-benzoquinone under acidic conditions, followed by reduction and cyclization to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2,5-bis(2-methylpropyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Pyrazine oxides

    Reduction: Dihydropyrazines

    Substitution: Various substituted pyrazines depending on the reagents used

Scientific Research Applications

3-Butyl-2,5-bis(2-methylpropyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Butyl-2,5-bis(2-methylpropyl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-3-methoxypyrazine
  • 2,5-Dimethyl-3-(1-methylpropyl)pyrazine
  • 2-Methoxy-3-sec-butyl pyrazine

Uniqueness

3-Butyl-2,5-bis(2-methylpropyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry.

Properties

CAS No.

141994-91-4

Molecular Formula

C16H28N2

Molecular Weight

248.41 g/mol

IUPAC Name

3-butyl-2,5-bis(2-methylpropyl)pyrazine

InChI

InChI=1S/C16H28N2/c1-6-7-8-15-16(10-13(4)5)17-11-14(18-15)9-12(2)3/h11-13H,6-10H2,1-5H3

InChI Key

GDBVBTLQNOCWPE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CN=C1CC(C)C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.